molecular formula C₁₈H₁₆D₃NO₂S B1154889 6-Hydroxy Duloxetine-d3

6-Hydroxy Duloxetine-d3

Numéro de catalogue: B1154889
Poids moléculaire: 316.43
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

6-Hydroxy Duloxetine-d3 is a deuterium-labeled analog of a key metabolite of Duloxetine, a well-characterized serotonin and norepinephrine reuptake inhibitor (SNRI) . This compound is primarily used as a high-quality analytical standard for applications such as High-Performance Liquid Chromatography (HPLC) in the development and validation of analytical methods . Its role is critical in ensuring accuracy and traceability during the synthesis and formulation stages of drug development, particularly for Quality Control (QC) purposes . The parent drug, Duloxetine, is extensively metabolized in the body, primarily by the cytochrome P450 enzymes CYP1A2 and CYP2D6, leading to hydroxylated metabolites on the naphthalene ring . This compound serves as a stable isotopic analog in mass spectrometry-based assays to quantify the metabolic profile of Duloxetine, providing vital insights into its pharmacokinetics and biotransformation pathways . By acting as an internal standard, this compound aids researchers in studying drug metabolism and conducting doping controls, making it an indispensable tool in pharmaceutical R&D and forensic analysis . This product is intended for research applications only and is not for diagnostic or therapeutic use in humans.

Propriétés

Formule moléculaire

C₁₈H₁₆D₃NO₂S

Poids moléculaire

316.43

Synonymes

5-[(1S)-3-(Methylamino)-1-(2-thienyl)propoxy]-2-naphthalenol-d3

Origine du produit

United States

Advanced Synthetic Strategies and Characterization of 6 Hydroxy Duloxetine D3

Chemical Synthesis Routes for 6-Hydroxy Duloxetine (B1670986) and its Specific Deuterated Isotopologues

The synthesis of 6-Hydroxy Duloxetine-d3 necessitates a multi-step approach, beginning with the preparation of a deuterated precursor, followed by the construction of the duloxetine backbone, and finally, hydroxylation. A plausible synthetic route is outlined below, designed to introduce deuterium (B1214612) at a stable position on the naphthyl ring, far from the sites of metabolic activity, to ensure the stability of the isotopic label.

Step 1: Synthesis of 6-Hydroxy-naphthalene-d3

A common strategy for site-selective deuteration of aromatic compounds involves acid-catalyzed hydrogen-deuterium exchange. 6-Hydroxynaphthalene (β-naphthol) can be subjected to deuteration using a strong deuterated acid, such as deuterated sulfuric acid (D2SO4) or by palladium-catalyzed deuteration in the presence of a deuterium source like D2O. The hydroxyl group directs the electrophilic substitution to the ortho and para positions. To achieve deuteration specifically at desired positions away from the hydroxyl group, protecting group strategies and specific catalytic systems might be employed. For the purpose of creating a d3 isotopologue, a precursor with three exchangeable protons in specific locations would be targeted.

Step 2: Etherification to form Deuterated Naphthyl Ether Intermediate

The synthesized 6-hydroxy-naphthalene-d3 is then etherified with (S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol. This reaction is typically carried out under basic conditions, for example, using sodium hydride to deprotonate the naphthol, which then acts as a nucleophile, attacking a suitable leaving group on the propanamine side chain.

Step 3: Demethylation to Yield this compound

The final step involves the demethylation of the tertiary amine to yield the secondary amine characteristic of duloxetine. This can be achieved using various reagents, such as phenyl chloroformate followed by hydrolysis.

An alternative strategy could involve the synthesis of the complete 6-hydroxy duloxetine molecule first, followed by a selective late-stage deuteration. However, this often presents challenges in controlling the position and extent of deuterium incorporation.

Reaction Step Key Reagents and Conditions Intermediate/Product
Deuteration6-Hydroxynaphthalene, D2SO4 or Pd/C with D2O6-Hydroxy-naphthalene-d3
Etherification(S)-3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol, NaHN,N-dimethyl-6-hydroxy Duloxetine-d3
DemethylationPhenyl chloroformate, followed by hydrolysisThis compound

Spectroscopic and Chromatographic Methods for Isotopic Purity Determination and Structural Elucidation

Rigorous analytical characterization is essential to confirm the identity, purity, and isotopic enrichment of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation Analysis

¹H NMR (Proton NMR) is a primary tool for confirming the position and extent of deuterium incorporation. The disappearance or significant reduction in the intensity of the proton signals at the specific deuterated positions on the naphthalene ring provides direct evidence of successful labeling. The integration values of the remaining proton signals are compared to those of a non-deuterated standard to quantify the level of deuteration.

¹³C NMR (Carbon-13 NMR) can also be employed. The carbon signals at the sites of deuteration will exhibit a characteristic triplet splitting pattern due to coupling with the deuterium nucleus (spin I = 1), providing further confirmation of the label's position.

Expected ¹H NMR Spectral Data Comparison:

Proton Position (Naphthyl Ring) Expected Chemical Shift (ppm) - Unlabeled Expected Observation - this compound
H-5~7.8Signal present
H-7~7.3Signal present
H-8~7.5Signal present
H-x, H-y, H-z (Deuterated)VariesSignal absent or significantly reduced

High-Resolution Mass Spectrometry (HRMS) for Definitive Compound Identification

HRMS provides a highly accurate mass measurement of the synthesized molecule, allowing for the unambiguous determination of its elemental composition. For this compound, the measured mass will be approximately 3 mass units higher than its unlabeled counterpart. The exact mass difference will depend on the precise masses of the isotopes. The fragmentation pattern observed in the MS/MS spectrum can further confirm the structure, with key fragments showing the expected mass shift due to the deuterium labels. nih.govresearchgate.net

Expected HRMS Data:

Compound Chemical Formula Calculated Monoisotopic Mass (Da)
6-Hydroxy DuloxetineC18H19NO2S313.1136
This compoundC18H16D3NO2S316.1325

Advanced Chromatographic Purity Assessment (e.g., Chiral HPLC for Stereoisomeric Purity)

Chiral HPLC is crucial for confirming the stereoisomeric purity, ensuring that the desired (S)-enantiomer is the predominant form. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the enantiomers of 6-hydroxy duloxetine. The mobile phase composition and flow rate are optimized to achieve baseline separation of the enantiomers. researchgate.netcpu.edu.cnresearchgate.netnih.gov

Typical Chiral HPLC Method Parameters:

Parameter Condition
ColumnChiral stationary phase (e.g., polysaccharide-based)
Mobile PhaseHexane/Ethanol/Diethylamine mixture
Flow Rate1.0 mL/min
DetectionUV at a specific wavelength (e.g., 230 nm)
Expected OutcomeBaseline separation of (S)- and (R)-enantiomers

Quality Control and Standardization Protocols for Research-Grade this compound Reference Materials

The production of a high-quality, research-grade reference material requires a robust quality control (QC) and standardization protocol. This ensures the reliability and reproducibility of analytical data generated using this standard.

A comprehensive Certificate of Analysis (CoA) is a critical component of the quality control process. adventchembio.comlgcstandards.comdatacor.com It should include the following information:

Identity: Confirmed by ¹H NMR, ¹³C NMR, and HRMS.

Chemical Purity: Determined by HPLC-UV, typically expressed as a percentage area.

Isotopic Purity: Determined by mass spectrometry, indicating the percentage of the desired deuterated species.

Enantiomeric Purity: Determined by chiral HPLC, expressed as enantiomeric excess (% ee).

Residual Solvents: Analyzed by gas chromatography (GC) to ensure levels are below acceptable limits.

Water Content: Determined by Karl Fischer titration.

Assay (Potency): A quantitative measure of the amount of the pure substance, often determined by a mass balance approach or quantitative NMR (qNMR).

All analytical methods used for characterization and QC testing must be validated to demonstrate their accuracy, precision, specificity, linearity, and robustness, in accordance with established guidelines from regulatory bodies such as the FDA. msoe.edugmplabeling.comthefdagroup.comfda.gov The reference material should be stored under controlled conditions to ensure its long-term stability.

Summary of Quality Control Specifications:

Parameter Specification Analytical Method
AppearanceWhite to off-white solidVisual Inspection
IdentityConforms to structure¹H NMR, ¹³C NMR, HRMS
Chemical Purity≥98.0%HPLC-UV
Isotopic Enrichment≥98% D3Mass Spectrometry
Enantiomeric Purity≥99.0% ee of (S)-enantiomerChiral HPLC
Water Content≤1.0%Karl Fischer Titration
Residual SolventsMeets ICH guidelinesGC-HS

By adhering to these advanced synthetic, analytical, and quality control principles, a reliable and well-characterized this compound reference material can be produced, serving as an essential tool for the accurate quantification of this important duloxetine metabolite in various research applications.

State of the Art Analytical Methodologies Employing 6 Hydroxy Duloxetine D3

Development and Validation of Quantitative Bioanalytical Assays for Duloxetine (B1670986) and its Metabolites

The development of quantitative bioanalytical assays for duloxetine and its metabolites, including 4-hydroxy duloxetine, 5-hydroxy duloxetine, and 6-hydroxy duloxetine, requires highly sensitive and selective techniques. ijpsdronline.com The primary methods employed are based on chromatography coupled with mass spectrometry. researchgate.net These methods are designed to separate the parent drug from its various metabolic products and endogenous components in complex biological samples like plasma, urine, and feces. ijpsdronline.com Validation of these assays is performed according to regulatory guidelines to ensure they meet stringent criteria for accuracy, precision, selectivity, and stability. nih.govnih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the predominant technique for the quantification of duloxetine and its metabolites due to its superior sensitivity and selectivity. researchgate.net This method involves the separation of analytes using liquid chromatography followed by detection with a tandem mass spectrometer. The use of a stable isotope-labeled internal standard, such as 6-Hydroxy Duloxetine-d3, is integral to the success of LC-MS/MS assays, as it mimics the analyte's behavior during sample preparation and analysis. nih.govscispace.com

The chromatographic separation of duloxetine and its hydroxylated metabolites is a critical step in bioanalysis. Given that duloxetine can form several hydroxy isomers (e.g., 4-hydroxy, 5-hydroxy, 6-hydroxy), achieving chromatographic resolution is necessary to prevent analytical interference. nih.gov this compound, when used as an internal standard for the quantification of 6-Hydroxy Duloxetine, is expected to have nearly identical chromatographic behavior to the unlabeled analyte. scispace.com

Optimization typically involves the following:

Column: Reversed-phase columns, particularly C18 and C8 columns, are commonly used for the separation of duloxetine and its metabolites. nih.govoup.com

Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as ammonium (B1175870) acetate (B1210297) or formic acid) is employed. nih.govnih.gov The pH and composition of the mobile phase are adjusted to achieve optimal separation and peak shape.

Elution: Gradient elution is often preferred over isocratic elution to effectively separate multiple metabolites with different polarities within a reasonable run time. oup.com

Below is a table summarizing typical chromatographic conditions.

ParameterTypical Conditions
Column C18 (e.g., 50 mm x 4.6 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water or 5 mM Ammonium Acetate
Mobile Phase B Acetonitrile or Methanol with 0.1% Formic Acid
Flow Rate 0.3 - 0.9 mL/min
Elution Type Gradient or Isocratic
Injection Volume 5 - 20 µL

In tandem mass spectrometry, detection is highly specific. Analytes are typically ionized using electrospray ionization (ESI) in positive ion mode. nih.gov For quantification, Multiple Reaction Monitoring (MRM) is used, where a specific precursor ion is selected and fragmented, and a resulting product ion is monitored. nih.gov

For a deuterated species like this compound, the precursor and product ions will have a mass-to-charge ratio (m/z) that is 3 Daltons higher than the corresponding unlabeled 6-Hydroxy Duloxetine, assuming the deuterium (B1214612) labels are not lost during fragmentation.

The fragmentation of duloxetine primarily involves the cleavage of the ether bond, leading to a characteristic product ion. nih.gov For duloxetine, a common transition is m/z 298.3 → 154.1. nih.gov For a deuterated internal standard like Duloxetine-d3, this transition shifts to m/z 301.08 → 157.14. nih.gov The analysis of this compound would follow a similar pathway. The addition of a hydroxyl group to duloxetine (molecular weight 297.4 g/mol ) results in a molecular weight of 313.4 g/mol . The deuterated analogue, this compound, would have a molecular weight of approximately 316.4 g/mol . The fragmentation would be predicted to follow a similar pattern, with the mass of the precursor and key fragment ions shifted by +3 Da due to the deuterium atoms. This mass shift is crucial for differentiating the internal standard from the analyte. scispace.com

The table below outlines the expected mass spectrometric transitions.

CompoundIonization ModePrecursor Ion (m/z)Product Ion (m/z)
DuloxetineESI+298.1154.1
Duloxetine-d3ESI+301.1157.1
6-Hydroxy DuloxetineESI+314.1~154.1 or other specific fragment
This compound ESI+ 317.1 ~157.1 or other specific fragment

Note: The exact m/z values for 6-Hydroxy Duloxetine and its d3 analogue may vary slightly based on instrumentation and specific fragmentation pathways.

While less common than LC-MS/MS for this application, Gas Chromatography-Mass Spectrometry (GC-MS) has been reported for the analysis of duloxetine. researchgate.net GC-MS typically requires that the analyte be volatile and thermally stable. For compounds like duloxetine and its hydroxylated metabolites, which are not inherently volatile, a derivatization step is often necessary to increase their volatility and improve their chromatographic properties. This additional sample preparation step can make the method more complex and time-consuming compared to LC-MS/MS. nih.gov A predicted GC-MS spectrum for non-derivatized duloxetine exists, but its practical application for quantitative bioanalysis is limited. hmdb.ca

The use of a stable isotope-labeled (SIL) compound as an internal standard is the preferred approach in quantitative mass spectrometry. nih.govscispace.com this compound is an ideal internal standard for the quantification of 6-Hydroxy Duloxetine for several reasons:

Similar Physicochemical Properties: It has nearly identical chemical and physical properties to the unlabeled analyte. This ensures that it behaves similarly during sample extraction, chromatography, and ionization. scispace.com

Co-elution: It co-elutes with the analyte, which is crucial for effective correction of matrix effects—the suppression or enhancement of ionization caused by other components in the sample. forensicresources.org

Mass Differentiation: It is easily distinguished from the analyte by the mass spectrometer due to the mass difference from the deuterium labels. nih.gov

The primary purpose of an internal standard is to correct for the variability inherent in the analytical process. By adding a known amount of this compound to every sample at the beginning of the workflow, any loss of analyte during sample preparation or fluctuations in instrument response can be normalized. scispace.com

The ratio of the analyte's response to the internal standard's response is used for quantification. This approach significantly improves the precision (reproducibility) and accuracy (closeness to the true value) of the measurement. Studies have shown that using a SIL internal standard results in a significantly lower variance in results compared to using an analogue internal standard, leading to more reliable and robust bioanalytical data. scispace.com

The impact on assay performance is demonstrated in the following conceptual data table.

ParameterUsing Analogue Internal StandardUsing SIL Internal Standard (e.g., this compound)
Precision (%CV) 5-15%<5%
Accuracy (%Bias) ±10-20%±5-10%
Matrix Effect Variability HigherLower
Reliability GoodExcellent

Note: The values in this table are representative and illustrate the typical improvements seen when using a SIL internal standard.

Application of this compound as a Stable Isotope Internal Standard

Compensation for Matrix Effects and Recovery Variability

In bioanalytical assays, matrix effects and variability in sample recovery are significant challenges that can compromise the accuracy of results. Matrix effects arise from the co-eluting endogenous components of the biological sample that can either suppress or enhance the ionization of the target analyte in the mass spectrometer source, leading to erroneous quantification. Recovery variability can occur during the multi-step sample preparation process.

The use of a stable isotope-labeled internal standard, such as this compound, is the most effective strategy to mitigate these issues. Since this compound is chemically identical to the analyte of interest (6-hydroxy duloxetine) but has a different mass due to the deuterium atoms, it co-elutes with the analyte during chromatography and experiences similar matrix effects and extraction recovery. By calculating the ratio of the analyte's response to the internal standard's response, any variations due to matrix effects or sample processing are normalized, leading to a more accurate and precise measurement of the analyte's concentration.

Sample Preparation Techniques for Biological Matrices in Metabolite Quantification Studies

The goal of sample preparation is to extract the analyte and its internal standard from the complex biological matrix, remove interfering substances, and concentrate the sample to a level suitable for analysis. The choice of technique depends on the physicochemical properties of the analyte, the nature of the biological matrix, and the sensitivity required for the assay.

Protein Precipitation and Liquid-Liquid Extraction Methodologies

Protein Precipitation (PPT) is a widely used, simple, and rapid method for sample preparation in bioanalysis. It involves adding a water-miscible organic solvent, such as acetonitrile or methanol, to the biological sample (e.g., plasma or serum) to denature and precipitate proteins. After centrifugation, the supernatant containing the analyte and the internal standard is separated and can be directly injected into the LC-MS/MS system or further processed. This method is advantageous for its speed and ability to handle a large number of samples, making it suitable for high-throughput analysis.

Liquid-Liquid Extraction (LLE) is a more selective sample preparation technique that involves the partitioning of the analyte and internal standard from the aqueous biological sample into an immiscible organic solvent. The choice of the organic solvent is critical and is based on the polarity and solubility of the target compounds. After mixing and centrifugation to separate the layers, the organic phase containing the analyte and internal standard is evaporated and the residue is reconstituted in a suitable solvent for injection. LLE provides a cleaner extract compared to PPT, reducing matrix effects and improving assay sensitivity.

Solid-Phase Extraction (SPE) and Microextraction Techniques

Solid-Phase Extraction (SPE) is a highly selective and efficient sample preparation method that can provide very clean extracts. It utilizes a solid sorbent material packed in a cartridge or a 96-well plate to retain the analyte and internal standard from the liquid sample. Interfering substances are washed away, and the analyte and internal standard are then eluted with a small volume of an appropriate solvent. SPE is particularly useful for concentrating analytes that are present at very low concentrations in the biological matrix.

Microextraction techniques , such as dispersive liquid-liquid microextraction (DLLME), are miniaturized versions of LLE that use a very small volume of extraction solvent. These methods are environmentally friendly due to the reduced solvent consumption and can offer high enrichment factors. In a typical DLLME procedure, a mixture of an extraction solvent and a disperser solvent is rapidly injected into the aqueous sample, forming a cloudy solution. After centrifugation, the fine droplets of the extraction solvent containing the analyte and internal standard are collected for analysis.

Method Validation Parameters for this compound Assays (e.g., Linearity, Sensitivity, Selectivity)

To ensure the reliability and accuracy of a bioanalytical method employing this compound as an internal standard, it must be rigorously validated according to regulatory guidelines. Key validation parameters include:

Linearity: This parameter assesses the relationship between the concentration of the analyte and the instrumental response over a defined range. A calibration curve is generated by plotting the peak area ratio of the analyte to the internal standard against the corresponding analyte concentration. The linearity is typically evaluated by the correlation coefficient (r²) of the calibration curve, which should be close to 1.

Sensitivity: The sensitivity of the method is determined by the limit of detection (LOD) and the lower limit of quantification (LLOQ). The LOD is the lowest concentration of the analyte that can be reliably detected, while the LLOQ is the lowest concentration that can be quantified with acceptable accuracy and precision.

Selectivity: Selectivity is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous matrix components and other metabolites. It is typically assessed by analyzing blank samples from different sources to ensure no significant interference at the retention time of the analyte and internal standard.

The table below summarizes typical validation parameters for bioanalytical methods used for the quantification of duloxetine and its metabolites.

Validation ParameterTypical Acceptance CriteriaResearch Finding Example for Duloxetine Assays
Linearity (r²) ≥ 0.99A linear range of 5–800 ng/mL with r ≥ 0.997 was established.
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 5; within ±20% of nominal valueThe LLOQ for duloxetine was 1 ng/mL.
Accuracy Within ±15% of the nominal concentration (±20% for LLOQ)Accuracy for duloxetine ranged from 96.36% to 108.44%.
Precision (CV%) ≤ 15% (≤ 20% for LLOQ)The precision (%CV) for duloxetine was between 0.11% and 7.73%.
Recovery Consistent, precise, and reproducibleThe mean overall recovery of duloxetine was 86.73 ± 1.37%.
Selectivity No significant interfering peaks at the retention times of the analyte and ISNo interfering signal from matrix or common drugs was observed.

Mechanistic Elucidation of Duloxetine Metabolism and the Role of 6 Hydroxylation

Identification of Cytochrome P450 (CYP) Isozymes Catalyzing 6-Hydroxylation of Duloxetine (B1670986)

The oxidative metabolism of duloxetine, including the formation of 6-hydroxy duloxetine, is predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. droracle.aiwinona.edu Extensive research has identified two main isozymes, CYP1A2 and CYP2D6, as the principal catalysts for the hydroxylation of duloxetine's naphthyl ring. clinpgx.orgnih.govclinpgx.orgupol.cz

In vitro experiments have been fundamental in identifying the specific CYP isozymes responsible for duloxetine metabolism. Studies using human liver microsomes (HLMs) and specific recombinant human CYP enzymes have consistently demonstrated that CYP1A2 and CYP2D6 are the primary enzymes involved in the formation of hydroxylated metabolites, including 4-hydroxy, 5-hydroxy, and 6-hydroxy duloxetine. clinpgx.orgclinpgx.orgresearchgate.net

Table 1: Key Findings from In Vitro Studies on Duloxetine Hydroxylation

Experimental System Key Finding Implication
Human Liver Microsomes (HLMs) Formation of 4-OH, 5-OH, and 6-OH duloxetine observed. clinpgx.orgclinpgx.org Confirms the liver as the primary site of oxidative metabolism.
Recombinant CYP Enzymes CYP1A2 and CYP2D6 identified as the main catalysts for hydroxylation. nih.govresearchgate.net Pinpoints specific isozymes responsible for the initial metabolic step.
Chemical Inhibition Studies Potent CYP1A2 inhibitors (e.g., fluvoxamine) significantly decrease duloxetine metabolism. clinpgx.orgnih.gov Suggests CYP1A2 plays a major, often predominant, role in vivo. doi.org

Duloxetine itself acts as both a substrate and a moderate inhibitor of CYP2D6. droracle.ainih.gov This dual role can lead to complex drug-drug interactions when co-administered with other CYP2D6 substrates. nih.gov In contrast, duloxetine is not considered a clinically significant inhibitor or inducer of CYP1A2. clinpgx.orgnih.gov The substrate specificity of these enzymes results in hydroxylation at different positions on the naphthyl ring, with both CYP1A2 and CYP2D6 capable of producing the 6-hydroxy metabolite. upol.cz

Characterization of Non-CYP Enzymes Potentially Involved in 6-Hydroxylation or Subsequent Metabolite Transformations

The initial 6-hydroxylation step is overwhelmingly attributed to CYP enzymes, particularly CYP1A2 and CYP2D6. upol.czresearchgate.net There is little evidence in the scientific literature to suggest a significant role for non-CYP enzymes in the direct hydroxylation of duloxetine's naphthyl ring. However, non-CYP enzymes are critically important for the subsequent metabolic transformations of 6-hydroxy duloxetine. These downstream pathways are dominated by conjugation reactions catalyzed by enzymes such as UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), which are discussed in section 4.4.1. Additionally, an epoxide intermediate of duloxetine, likely formed by CYPs, may be hydrolyzed by epoxide hydrolase to form dihydrodiol-duloxetine, representing another metabolic pathway. fda.gov

Impact of Genetic Polymorphisms of Metabolic Enzymes on 6-Hydroxy Duloxetine Formation Rates

Genetic variations (polymorphisms) in the genes encoding for CYP1A2 and CYP2D6 can significantly alter enzyme activity, thereby affecting the rate of duloxetine metabolism and the formation of its hydroxylated metabolites, including 6-hydroxy duloxetine. nih.govnih.gov

CYP2D6 Polymorphisms : The CYP2D6 gene is highly polymorphic, leading to distinct patient phenotypes, including poor, intermediate, normal (extensive), and ultrarapid metabolizers. droracle.ai Individuals who are CYP2D6 poor metabolizers (PMs) exhibit significantly higher plasma concentrations of duloxetine compared to normal metabolizers, as the metabolic clearance is reduced. droracle.ai One study noted that the duloxetine concentration-to-dose ratio was 95% higher in PMs. droracle.ai This implies a slower rate of formation of CYP2D6-mediated metabolites like 6-hydroxy duloxetine in these individuals.

CYP1A2 Polymorphisms and Activity : The activity of CYP1A2 is also subject to genetic polymorphisms and can be influenced by external factors. nih.govnih.gov For example, smoking is known to induce CYP1A2 activity, leading to lower plasma concentrations of duloxetine in smokers. droracle.ai Conversely, potent CYP1A2 inhibitors can dramatically increase duloxetine exposure. clinpgx.org Studies have investigated the influence of CYP1A2 gene polymorphisms on duloxetine efficacy, indicating that genetic variations can affect treatment outcomes. nih.govnih.govmdpi.com

Table 2: Influence of Genetic Polymorphisms on Duloxetine Metabolism

Gene Phenotype Effect on Duloxetine Metabolism Impact on 6-OH Duloxetine Formation
CYP2D6 Poor Metabolizer (PM) Reduced clearance, significantly higher plasma duloxetine levels. droracle.ai Decreased rate of formation.
CYP2D6 Ultrarapid Metabolizer (UM) Increased clearance, lower plasma duloxetine levels. Increased rate of formation.
CYP1A2 Reduced Activity (Genetic/Inhibition) Decreased clearance, higher plasma duloxetine levels. clinpgx.org Decreased rate of formation.

Elucidation of Downstream Metabolic Pathways of 6-Hydroxy Duloxetine

Following its formation via CYP-mediated oxidation, 6-hydroxy duloxetine undergoes further extensive metabolism before excretion. The primary downstream pathways involve conjugation reactions that increase the water solubility of the metabolite, facilitating its elimination from the body. clinpgx.orgdoi.org

The hydroxyl group on the 6-hydroxy duloxetine molecule serves as a reactive site for phase II conjugation reactions. nih.gov The major biotransformation pathways for hydroxylated duloxetine metabolites involve oxidation, methylation, and subsequent conjugation. drugbank.comupol.czresearchgate.net

Specifically, the 5- and 6-hydroxy metabolites can proceed through a catechol intermediate, which is then subject to methylation to form a 5-hydroxy, 6-methoxy duloxetine intermediate. drugbank.comnih.gov This methoxylated metabolite subsequently undergoes conjugation. The two major circulating metabolites of duloxetine found in plasma are the glucuronide conjugate of 4-hydroxy duloxetine and the sulfate (B86663) conjugate of 5-hydroxy-6-methoxy duloxetine. droracle.ainih.govclinpgx.orgdoi.org This indicates that after formation, 6-hydroxy duloxetine is likely part of the metabolic cascade leading to these highly polar, inactive, and readily excretable end-products. clinpgx.org Approximately 70% of a duloxetine dose is recovered in the urine, almost entirely as conjugated metabolites. droracle.aifda.gov

Identification of Further Oxidative or Rearrangement Products

Following the initial hydroxylation of duloxetine, particularly at the 4-, 5-, and 6-positions of the naphthyl ring, the resulting metabolites undergo extensive further biotransformation. nih.govresearchgate.net These subsequent metabolic steps involve additional oxidation, methylation, and conjugation reactions, leading to a diverse array of products that are then excreted. nih.govresearchgate.net The major biotransformation pathways are designed to increase the water solubility of the compound, facilitating its elimination from the body.

Systematic investigations of duloxetine metabolism in human and mouse liver microsomes, as well as in mice, have successfully identified numerous metabolites, revealing a complex network of metabolic pathways. nih.gov Research has identified as many as 39 distinct metabolites, a number of which are novel and point towards complex oxidative processes. nih.gov

Detailed research findings on the further metabolic products of hydroxylated duloxetine are outlined below:

Further Oxidation and Methylation

After initial hydroxylation, the mono-hydroxy metabolites of duloxetine can be subject to a second oxidation step to form dihydroxy species, or to methylation by catechol-O-methyltransferase (COMT). The primary metabolites identified in plasma and urine demonstrate these pathways. For instance, 6-hydroxy duloxetine can be further metabolized to form:

4,6-dihydroxy duloxetine: This product results from a subsequent oxidation reaction at the 4-position of the naphthyl ring.

6-hydroxy-5-methoxy duloxetine: This metabolite is formed through methylation of a catechol intermediate. nih.govresearchgate.net

5-hydroxy-6-methoxy duloxetine: Similarly, this product arises from hydroxylation and subsequent methylation. nih.govresearchgate.net

These oxidized and methylated metabolites are then typically conjugated before excretion. nih.govresearchgate.net

Conjugation Reactions

The primary route for the elimination of hydroxylated duloxetine metabolites is through conjugation with glucuronic acid or sulfate. These reactions significantly increase the polarity of the metabolites. The major circulating metabolites found in plasma are conjugates: nih.govresearchgate.net

Glucuronide conjugate of 4-hydroxy duloxetine

Glucuronide conjugate of 6-hydroxy-5-methoxy duloxetine

Glucuronide conjugate of 4,6-dihydroxy duloxetine

Sulfate conjugate of 5-hydroxy-6-methoxy duloxetine

While urine contains these same plasma metabolites, it also features a much wider array of additional metabolic products. nih.govresearchgate.net

Bioactivation and Adduct Formation

More recent studies have elucidated bioactivation pathways for duloxetine, which represent a critical area of oxidative metabolism. These pathways can lead to the formation of reactive intermediates that can covalently bind to cellular macromolecules. The identification of glutathione (GSH) and N-acetyl cysteine (NAc) adducts in metabolic studies provides direct evidence of this process. nih.gov

One significant finding is the identification of a glutathione adduct of duloxetine, which suggests the formation of a reactive quinone-type intermediate from the catechol metabolites of duloxetine. nih.gov Additionally, five different N-acetyl cysteine (NAc) adducts have been discovered, further confirming the generation of reactive species during duloxetine's metabolism. nih.gov The formation of these adducts is a key aspect of further oxidative processing.

Rearrangement Products

The formation of rearrangement products is a known phenomenon for certain drug metabolites, particularly acyl glucuronides. These conjugates can undergo intramolecular acyl migration, leading to the formation of various positional isomers. While the potential for such rearrangements exists for duloxetine's acyl glucuronide metabolites, specific rearrangement products of 6-hydroxy duloxetine itself have not been prominently detailed in major metabolic studies. The focus of existing research has been on the characterization of oxidative and conjugative pathways. nih.govresearchgate.netnih.gov

The table below summarizes the key further oxidative products of duloxetine identified in metabolic studies.

Metabolite NameMetabolic PathwayPrecursor (Example)
4,6-dihydroxy duloxetineOxidation4-hydroxy duloxetine or 6-hydroxy duloxetine
6-hydroxy-5-methoxy duloxetineOxidation & Methylation5,6-dihydroxy duloxetine (catechol)
5-hydroxy-6-methoxy duloxetineOxidation & Methylation5,6-dihydroxy duloxetine (catechol)
Glutathione (GSH) adduct of duloxetineBioactivation & ConjugationCatechol intermediate
N-acetyl cysteine (NAc) adductsBioactivation & ConjugationReactive intermediates

Preclinical Pharmacokinetic and Dispositional Research of Duloxetine Metabolites Using 6 Hydroxy Duloxetine D3

Application of 6-Hydroxy Duloxetine-d3 in Animal Model Studies for Metabolic Tracing

In preclinical pharmacokinetic research, stable isotope-labeled compounds are the gold standard for use as internal standards in bioanalytical assays. nih.gov this compound, which is chemically identical to the metabolite but has a slightly higher mass due to the inclusion of deuterium (B1214612) atoms, is used for this purpose. When added to biological samples (such as plasma or tissue homogenates) from animal studies, it co-elutes with the non-labeled 6-Hydroxy Duloxetine (B1670986) during chromatographic separation. mdpi.com

Because the deuterated standard and the metabolite exhibit nearly identical physicochemical properties, they experience similar extraction recovery and ionization efficiency in the mass spectrometer. nih.gov The mass spectrometer, however, can distinguish between the two compounds based on their mass difference. This allows for the precise and accurate quantification of the endogenously formed 6-Hydroxy Duloxetine by calculating the ratio of its response to that of the known concentration of the added this compound. This technique is fundamental for reliably tracing the formation, distribution, and elimination of the 6-Hydroxy Duloxetine metabolite in various animal models, forming the basis for the data presented in the subsequent sections.

Quantitative Assessment of 6-Hydroxy Duloxetine Formation and Clearance in Animal Species (e.g., Rodents, Non-Human Primates)

The formation of 6-Hydroxy Duloxetine from its parent compound, duloxetine, is a critical step in its metabolism. This biotransformation occurs primarily in the liver and is catalyzed by cytochrome P450 (CYP) enzymes. clinpgx.orgclinpgx.org In vitro studies using liver microsomes from various preclinical species have been instrumental in identifying the specific enzymes involved.

Table 1: Key Cytochrome P450 Enzymes in the Formation of 6-Hydroxy Duloxetine in Preclinical Species
Animal SpeciesPrimary Enzymes InvolvedSupporting Evidence
RatCYP1A2, CYP2D6Metabolite formation demonstrated in Wistar rat liver microsomes. semanticscholar.orgresearchgate.net
MouseCyp1a2, Cyp2dStudies in knockout mice and with enzyme inhibitors show a fundamental role for Cyp2d. nih.govnih.gov

Excretion Patterns of 6-Hydroxy Duloxetine and its Conjugates in Preclinical Models

The final phase of the pharmacokinetic profile is excretion. As a hydroxylated metabolite, 6-Hydroxy Duloxetine is relatively polar but undergoes further metabolic reactions, primarily conjugation, to increase its water solubility and facilitate its removal from the body. The primary conjugation pathways for hydroxylated duloxetine metabolites are glucuronidation and sulfation. nih.gov

Studies in preclinical species using radiolabeled [14C]duloxetine have been pivotal in determining the routes and extent of excretion. These studies show that duloxetine and its metabolites are eliminated predominantly through the kidneys. Approximately 70-72% of the administered dose is recovered in the urine, almost entirely as conjugated metabolites. nih.govnih.govnih.govfda.gov A smaller portion, around 20%, is excreted in the feces. nih.govfda.gov Unchanged duloxetine accounts for a negligible amount of the excreted dose, underscoring the comprehensive nature of its metabolism before elimination. fda.gov Therefore, 6-Hydroxy Duloxetine is expected to be excreted primarily in the urine as 6-hydroxy duloxetine glucuronide or 6-hydroxy duloxetine sulfate (B86663).

Table 3: Excretion Profile of Duloxetine and its Metabolites in Preclinical Models
ParameterFindingReference
Primary Route of ExcretionUrine nih.govnih.gov
Approximate % Excreted in Urine~72% nih.gov
Approximate % Excreted in Feces~20% fda.gov
Chemical Form in UrinePrimarily glucuronide and sulfate conjugates nih.govnih.gov

Advanced Research Applications and Future Perspectives for 6 Hydroxy Duloxetine D3

Integration of 6-Hydroxy Duloxetine-d3 in Metabolomics and Flux Analysis Studies

Metabolomics aims to comprehensively identify and quantify all small-molecule metabolites within a biological system. In this context, this compound is indispensable for the accurate measurement of 6-Hydroxy Duloxetine (B1670986) levels. When added to a biological sample, it mimics the chemical behavior of the endogenous (unlabeled) metabolite during sample extraction and analysis but is distinguished by its higher mass. This allows for the correction of analytical variability, ensuring reliable quantification. nih.govforensicresources.org

Metabolic flux analysis (MFA) is a sophisticated technique used to determine the rate of metabolic reactions within a biological network. nih.govmedchemexpress.com Stable isotope tracers are central to these studies, allowing researchers to track the flow of atoms through metabolic pathways. creative-proteomics.comnih.gov While the parent drug, a labeled version of duloxetine, would typically be used as the primary tracer, this compound plays a crucial supporting role. It serves as an ideal internal standard for quantifying the rate of formation of 6-Hydroxy Duloxetine, a key node in the metabolic network. By providing precise concentration data, it enhances the accuracy of flux calculations, offering clearer insights into the dynamics of duloxetine metabolism under various physiological conditions or genetic influences. nih.govmdpi.com

Table 1: Application of this compound in Metabolomics and Flux Analysis

Research Area Role of this compound Research Outcome
Metabolomics Internal Standard for LC-MS/MS Accurate quantification of 6-Hydroxy Duloxetine in complex biological matrices.

| Metabolic Flux Analysis (MFA) | Internal Standard for Metabolite Quantification | Provides precise data on the rate of 6-Hydroxy Duloxetine formation, improving the accuracy of metabolic flux models. |

Use in Drug-Drug Interaction (DDI) Studies Involving Metabolic Pathways of Duloxetine

Duloxetine is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP1A2 and, to a lesser extent, CYP2D6. clinpgx.orgnih.govwinona.edu Co-administration of duloxetine with drugs that inhibit these enzymes can lead to significant increases in duloxetine plasma concentrations, potentially causing adverse effects. nih.govdroracle.ai DDI studies are therefore essential to establish safe co-prescribing guidelines.

In these studies, researchers investigate how an inhibitor affects the pharmacokinetic profile of duloxetine and its metabolites. The accurate quantification of metabolites like 6-Hydroxy Duloxetine is critical, as a decrease in its formation can serve as a direct biomarker for the inhibition of the metabolic pathway. This compound is used as an internal standard in LC-MS/MS assays to precisely measure the concentration of 6-Hydroxy Duloxetine in plasma samples from DDI trials. nih.govnih.gov For example, when studying the interaction between duloxetine and a potent CYP1A2 inhibitor like fluvoxamine, a significant decrease in the formation of 6-Hydroxy Duloxetine would be expected. nih.gov The use of this compound ensures that this change is measured accurately, providing robust data for regulatory submissions and clinical guidance. nih.govcuny.edu

Table 2: Enzyme Inhibition and Expected Impact on 6-Hydroxy Duloxetine Levels

Inhibitor Target Enzyme Expected Effect on 6-Hydroxy Duloxetine Formation Role of this compound
Fluvoxamine CYP1A2 (Strong Inhibitor) Significant Decrease Accurate quantification of the decrease in metabolite levels.
Paroxetine CYP2D6 (Potent Inhibitor) Moderate Decrease Precise measurement of changes in metabolite concentration.

Development of Predictive Models for Duloxetine Metabolism Based on Metabolite Data

Physiologically Based Pharmacokinetic (PBPK) models are computational tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of drugs in the body. These models are increasingly used in drug development to predict DDI potential and to understand pharmacokinetic variability in different populations, such as individuals with genetic polymorphisms in metabolizing enzymes (e.g., CYP2D6 poor metabolizers). oslomet.nonih.gov

The development and validation of robust PBPK models require high-quality clinical data, including the time course of both the parent drug and its major metabolites. Data on the concentration of 6-Hydroxy Duloxetine provides direct information on the rate and extent of duloxetine's primary metabolic pathways. By using this compound as an internal standard, researchers can generate the precise metabolite concentration-time data needed to build and refine these predictive models. researchgate.netresearchgate.net This allows for a more accurate simulation of how factors like genetics, organ impairment, or co-administered drugs will affect duloxetine metabolism, ultimately aiding in personalized medicine. nih.gov

Exploration of Novel Isotope Labeling Strategies for Comprehensive Metabolic Profiling

Modern metabolomics research is exploring advanced isotope labeling strategies to gain deeper insights into metabolic networks. Techniques such as stable isotope tracing (SIT) and combining global and tracer-based labeling allow for more comprehensive metabolite identification and pathway elucidation. frontiersin.orgfrontiersin.org In these approaches, an isotopically labeled version of a parent drug is administered, and analytical techniques are used to find all downstream metabolites that incorporate the label.

While a labeled version of duloxetine would be the primary tracer, this compound is a valuable tool for validating the identity of one of the key metabolites in the profile. By comparing the chromatographic retention time and mass spectral fragmentation pattern of the metabolite detected in the tracer study with those of an authentic, labeled standard like this compound, researchers can confirm its chemical structure with high confidence. This validation is a critical step in building a comprehensive and accurate map of a drug's metabolic fate.

Potential for this compound in Investigating Stereoselective Metabolism of Duloxetine

Duloxetine is a chiral molecule and is administered as a single enantiomer, (S)-duloxetine. However, the metabolic processes in the body can sometimes be stereoselective, meaning that one enantiomer is metabolized at a different rate or via a different pathway than the other. Investigating the potential for stereoselective metabolism is important for a complete understanding of a drug's pharmacology.

To study the stereoselective formation of 6-Hydroxy Duloxetine, a chiral liquid chromatography method is required to separate the (S)- and (R)-enantiomers of the metabolite. dntb.gov.ua In such an assay, this compound (which is itself a specific stereoisomer, (S)-6-Hydroxy Duloxetine-d3) would be an ideal internal standard. It would be used to quantify the formation of (S)-6-Hydroxy Duloxetine from its parent, (S)-duloxetine. This allows researchers to precisely determine the rate of formation of this specific enantiomer and to investigate whether the CYP1A2 and CYP2D6 enzymes exhibit any stereoselectivity in their action on the duloxetine molecule.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 6-Hydroxy Duloxetine-d3 in biological matrices?

  • Methodological Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards (e.g., Duloxetine-d3) to enhance specificity and accuracy. Isotopic dilution accounts for matrix effects and recovery variability. For chromatographic separation, employ a CHIRAL ART Cellulose-C column (250 × 4.6 mm, 5 µm) with a mobile phase of n-hexane/2-propanol/diethylamine (83:17:0.2) at 1.0 mL/min . Validate the method per USP guidelines, ensuring resolution ≥3.5 and tailing factors between 0.8–1.5 .

Q. How should stability studies for this compound be designed to assess degradation under varying conditions?

  • Methodological Answer : Conduct forced degradation studies using acid/alkali hydrolysis (0.1–1.0 N HCl/NaOH), oxidative stress (3% H₂O₂), and photolysis (ICH Q1B guidelines). Monitor degradation products via HPLC with UV detection at 231 nm. Protect samples from light to prevent photodegradation, as recommended for duloxetine analogs .

Q. What are the critical parameters for ensuring reproducibility in synthesizing this compound?

  • Methodological Answer : Optimize reaction temperature (20–25°C), solvent polarity (e.g., dichloromethane), and catalyst concentration. Use USP reference standards (e.g., Duloxetine Hydrochloride RS, CAS 136434-34-9) for purity calibration. Track intermediates via NMR and FAB-MS to confirm structural integrity .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported metabolic pathways of this compound across preclinical studies?

  • Methodological Answer : Perform a systematic review with IPD (individual participant data) meta-analysis. Aggregate data on CYP2D6/3A4 enzyme kinetics, dose-response relationships, and interspecies variability. Use data mining to identify confounding variables (e.g., formulation differences in gastro-resistant pellets) and apply fractional factorial designs to isolate causal factors .

Q. What strategies mitigate interference from duloxetine-related impurities (e.g., Compound A or F) during this compound quantification?

  • Methodological Answer : Employ orthogonal testing:

  • Chromatography : Adjust mobile phase pH to 6.8 using phosphate buffer to enhance separation of polar impurities .

  • Spectral Analysis : Use diode-array detection (DAD) to differentiate UV profiles of this compound (λmax ~230 nm) from naphthalenol derivatives (λmax ~275 nm) .

  • Statistical Validation : Calculate impurity thresholds using the formula:
    Impurity %=(Peak response of impurityTotal peak response)×100\text{Impurity \%} = \left( \frac{\text{Peak response of impurity}}{\text{Total peak response}} \right) \times 100

     Ensure compliance with USP acceptance criteria (e.g., ≤0.5% for related compounds) <span data-key="40" class="reference-num" data-pages="undefined">6</span>.  
    

Q. How can isotopic effects of deuterium in this compound influence pharmacokinetic modeling compared to non-deuterated analogs?

  • Methodological Answer : Conduct comparative studies using stable isotope-labeled pharmacokinetics (SIL-PK). Assess changes in metabolic half-life (t₁/₂) and volume of distribution (Vd) due to deuterium’s kinetic isotope effect (KIE). Use nonlinear mixed-effects modeling (NONMEM) to quantify KIE impact on CYP-mediated clearance .

Data Contradiction Analysis

Q. How should researchers address conflicting dissolution profiles of this compound in gastro-resistant formulations?

  • Methodological Answer : Apply data mining to historical datasets to identify formulation variables (e.g., pellet coating thickness, excipient ratios). Use partial least squares (PLS) regression to model interactions between acid resistance and dissolution rate. Validate predictions via small-scale factorial experiments (e.g., varying ethylcellulose content) .

Key Reference Standards

CompoundCAS No.Use CaseSource
Duloxetine Hydrochloride136434-34-9Purity calibration for synthesisUSP
(R)-Duloxetine Hydrochloride910138-96-4Chiral impurity profilingLGC Standards
1-Naphthol90-15-3Degradation product identificationUSP

Notes for Experimental Design

  • System Suitability : Ensure signal-to-noise ratio ≥3 for sensitivity solutions in LC-MS .
  • Ethical Compliance : Adhere to data-sharing agreements (e.g., Rennes University Hospital protocols) when pooling IPD from multicenter trials .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.